PDE4B Isoform Selectivity: 9-Fold Preference Over PDE4D Minimizes Emetic Liability
Nerandomilast demonstrates a 9-fold preference for PDE4B (IC50 = 7.2–10 nM) over PDE4D (IC50 = 91 nM), in contrast to roflumilast which is a potent, non-selective PDE4 inhibitor (PDE4B IC50 = 0.6 nM; PDE4D IC50 = 0.8 nM) [1]. In an in vivo emesis model, nerandomilast produced fewer emetic events (0.3 events/animal) compared to roflumilast (0.7 events/animal) at 10× ED50 for lung inflammation, with a lower percentage of vomiting animals (21% vs. 42%) [1].
| Evidence Dimension | PDE4 isoform inhibitory potency and in vivo emesis |
|---|---|
| Target Compound Data | PDE4B IC50: 10 nM; PDE4D IC50: 91 nM; Emesis events at 10× ED50: 0.3 events/animal; Vomiting animals: 21% |
| Comparator Or Baseline | Roflumilast: PDE4B IC50: 0.6 nM; PDE4D IC50: 0.8 nM; Emesis events: 0.7 events/animal; Vomiting animals: 42% |
| Quantified Difference | Nerandomilast is 9-fold more selective for PDE4B vs. PDE4D; ~57% fewer emetic events and 50% lower vomiting incidence |
| Conditions | In vitro enzyme inhibition assays; LPS-induced lung inflammation ED50 in rats for emesis model |
Why This Matters
PDE4D inhibition is causally linked to nausea and vomiting; nerandomilast's preferential PDE4B inhibition enables higher, more effective dosing with improved tolerability compared to non-selective PDE4 inhibitors.
- [1] Herrmann FE, et al. BI 1015550 is a PDE4B Inhibitor and a Clinical Drug Candidate for the Oral Treatment of Idiopathic Pulmonary Fibrosis. Front Pharmacol. 2022;13:838449. View Source
